N-[(1-benzofuran-3-yl)methyl]prop-2-enamide
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Overview
Description
N-[(1-benzofuran-3-yl)methyl]prop-2-enamide is a compound that features a benzofuran ring, which is a fused aromatic heterocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the palladium-catalyzed hydrofuranization of unactivated alkenes, which allows for the regioselective formation of C3-alkylated benzofurans under mild conditions . Another approach involves copper-mediated and palladium-catalyzed coupling reactions, which are key transformations in the total synthesis of benzofuran-containing natural products .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often utilize scalable catalytic processes that ensure high yield and purity. These methods may include the use of microwave-assisted synthesis (MWI) for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzofuran-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2,3-dione, while reduction can produce dihydrobenzofuran derivatives.
Scientific Research Applications
N-[(1-benzofuran-3-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-[(1-benzofuran-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. For instance, benzofuran derivatives have been shown to inhibit viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- Benzofuran-2-carboxamide
- Benzofuran-3-carboxylic acid
- Benzofuran-2-ylmethanol
Uniqueness
N-[(1-benzofuran-3-yl)methyl]prop-2-enamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(1-benzofuran-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-12(14)13-7-9-8-15-11-6-4-3-5-10(9)11/h2-6,8H,1,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYOVDKCMZOCEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=COC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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